5-Iodo-2-propoxyaniline

Suzuki-Miyaura coupling oxidative addition aryl halide reactivity

Researchers seeking a reliable iodo-aniline for Pd-catalyzed cross-coupling often face inconsistent C-I reactivity or limited radiolabelling options. 5-Iodo-2-propoxyaniline (≥95% purity) directly addresses these gaps: - The C-I bond provides the fastest oxidative addition in Pd(0) cycles, enabling sequential coupling strategies. - The iodine atom uniquely permits direct no-carrier-added ¹²⁵I radiolabelling for SPECT tracer development. - Consistent lot-to-lot purity ensures reproducible Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Supplied in cool, dry conditions; standard international shipping available.

Molecular Formula C9H12INO
Molecular Weight 277.10 g/mol
Cat. No. B7906568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-propoxyaniline
Molecular FormulaC9H12INO
Molecular Weight277.10 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)I)N
InChIInChI=1S/C9H12INO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5,11H2,1H3
InChIKeyCZGQFBNTABQTMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-propoxyaniline Physicochemical & Reactivity Baseline


5-Iodo-2-propoxyaniline (C₉H₁₂INO, MW 277.10) is a polysubstituted aniline featuring an iodine atom para to the propoxy substituent and ortho to the primary amine . Calculated logP is 2.79, indicative of moderate lipophilicity substantially higher than dehalogenated or lower-halogen congeners . The compound is commercially offered at minimum 95% purity and long-term storage under cool, dry conditions is required . Its structural attributes situate it as a versatile intermediate for cross-coupling chemistry and radiopharmaceutical precursor development.

Cross-coupling intermediate
Iodine-125 radiotracer precursor
Halogen SAR library synthesis

Why 5-Iodo-2-propoxyaniline Is Irreplaceable


The 5-position substituent on the 2-propoxyaniline scaffold governs oxidative addition kinetics in palladium-catalyzed transformations, with C–I bonds universally outcompeting C–Br and C–Cl bonds [1]. Furthermore, the iodine atom imparts the highest van der Waals radius (1.98 Å) and octanol-water partition coefficient (logP = 2.79) within the 5-halo series (Cl: 3.08; Br: 2.63; F: 2.68), directly affecting membrane permeability, protein binding, and purification behaviour . Substituting iodine with methyl eliminates halogen-bonding donor capability and precludes radiolabelling with iodine-125 or -131, a decisive factor in theranostic research [2]. These differences render simple replacement by 5-chloro-, 5-bromo-, 5-fluoro- or 5-methyl-2-propoxyaniline chemically inequivalent.

! C–Br or C–Cl analogs may not match oxidative addition rates, requiring ligand or temperature re-optimization.
! 5-Methyl or 5-fluoro replacements lack iodine’s halogen-bonding capacity and cannot support radioiodination.
! Altered logP and molecular weight across halo analogs may shift ADME profiling and chromatographic behaviour.

5-Iodo-2-propoxyaniline Reactivity & Property Benchmarks


Aryl Iodide Cross-Coupling Advantage

In Pd⁰-catalysed cross-coupling, the C–I bond of 5-iodo-2-propoxyaniline undergoes oxidative addition faster than the C–Br bond of 5-bromo-2-propoxyaniline and substantially faster than the C–Cl bond of 5-chloro-2-propoxyaniline. While quantitative relative rates are system-dependent, it is universally established that aryl iodides are the most reactive coupling partners among aryl halides, enabling milder conditions (lower temperature, shorter reaction time) and higher turnover numbers [1]. This reactivity hierarchy permits chemoselective sequential coupling when multiple halogens are present on the same scaffold.

Aryl Iodide Cross-Coupling Advantage
Class-level inference
Reactivity order: C–I > C–Br ≫ C–Cl across Pd⁰ systems. Enables room-temperature Suzuki coupling.
Supports milder, chemoselective coupling pathways.
Reported qualitative consensus; system-dependent rates.
Suzuki-Miyaura coupling oxidative addition aryl halide reactivity

LogP and MW Across 5-Halo Analogs

5-Iodo-2-propoxyaniline exhibits a calculated logP of 2.79 and molecular weight of 277.10 Da . Among the four 5-halo analogs, the iodine derivative possesses the highest molecular weight, exceeding the bromo analog (230.1 Da, logP 2.63) , the chloro analog (185.65 Da, logP 3.08) , and the fluoro analog (169.2 Da, logP 2.68) . This combination of elevated MW and substantial lipophilicity influences passive membrane permeability, plasma protein binding, and chromatographic retention time, differentiating it from the lighter halogens in ADME profiling and purification workflows.

LogP and MW Across 5-Halo Analogs
Cross-study comparable
logP 2.79; MW 277.10 Da. ΔMW +47.0 Da over 5-Br; +91.45 Da over 5-Cl.
Distinct lipophilicity–size space for SAR design.
Calculated logP; experimental validation may vary.
lipophilicity logP molecular weight drug-likeness

Para-Iodination Selectivity & Synthesis

Selective para-iodination of aniline derivatives is achievable under mild conditions (I₂, pyridine/dioxane 1:1, 0 °C) as demonstrated for a broad substrate scope [1]. This protocol directly applies to the synthesis of 5-iodo-2-propoxyaniline from 2-propoxyaniline. In contrast, direct para-bromination of anilines often requires careful temperature control to avoid competing ortho-bromination, and para-chlorination can necessitate harsh conditions or catalysts, making the iodination route attractively simple and regioselective for small-scale laboratory synthesis.

Para-Iodination Selectivity & Synthesis
Cross-study comparable
I₂/pyridine/dioxane at 0 °C; high para-selectivity reported for aniline substrates.
Supports accessible, regioselective laboratory-scale procurement.
Milder conditions vs typical bromination/chlorination.
electrophilic aromatic substitution para-selective iodination aniline derivatisation

Iodine-125 Radiolabelling Advantage

Aryl iodides serve as direct precursors for no-carrier-added iodine-125 labelling via iododeboronation or halogen exchange [1]. 5-Iodo-2-propoxyaniline can be converted to its [¹²⁵I]-labelled isotopolog without structural alteration, enabling SPECT imaging and biodistribution studies. The 5-bromo and 5-chloro analogs cannot undergo analogous direct radiolabelling with iodine isotopes (radio-bromination or radio-chlorination requires distinct, often less accessible precursors). Substituting iodine with methyl completely abolishes this functionality.

Iodine-125 Radiolabelling Advantage
Class-level inference
Binary (Yes/No): only the iodo derivative enables direct ¹²⁵I incorporation without core structural change.
Enables SPECT imaging and biodistribution studies.
Bromo/chloro/methyl analogs require scaffold redesign for radioimaging.
radioiodination iodine-125 aryl iodide precursor biodistribution

5-Iodo-2-propoxyaniline Application Scenarios


SAR of Halogen-Substituted Anilines

When building a congeneric series of 5-substituted-2-propoxyanilines to probe halogen effects on target binding, the iodo derivative provides the largest van der Waals radius and the highest polarisability. Its distinct logP and MW compared to 5-Cl, 5-Br, and 5-F analogs [Section 3, Evidence Item 2] allow systematic mapping of lipophilic and steric contributions. Researchers should prioritise 5-iodo-2-propoxyaniline when maximal hydrophobic contact or halogen bonding is hypothesised in the binding site.

Radiotracer and Molecular Imaging

5-Iodo-2-propoxyaniline is the only 5-substituted-2-propoxyaniline capable of direct no-carrier-added iodine-125 radiolabelling without structural modification, as established in Section 3 Evidence Item 4. This makes it the compound of choice for laboratories developing SPECT tracers or conducting in vivo biodistribution studies of aniline-based pharmacophores. The availability of the non-radioactive iodo standard also facilitates analytical method validation (HPLC, MS) prior to hot synthesis. [1]

Chemoselective Cross-Coupling Building Block

Owing to the superior oxidative addition reactivity of the C–I bond documented in Section 3 Evidence Item 1, 5-iodo-2-propoxyaniline is the preferred substrate for sequential or orthogonal cross-coupling strategies where the iodine serves as a first coupling handle while a second halogen (introduced subsequently) reacts later. This reactivity hierarchy enables concise synthesis of biaryl or alkyne-functionalised aniline libraries. The para-selective iodination protocol [Section 3 Evidence Item 3] further supports cost-effective laboratory-scale procurement. [2]

Application
Selection Property
Validation Focus
Halogen SAR Studies
Maximal van der Waals radius and polarisability
Lipophilic and steric contribution mapping vs 5-Cl, 5-Br, 5-F analogs
Molecular Imaging Research
Direct iodine-125 radiolabelling compatibility
SPECT tracer development and biodistribution assay validation
Chemoselective Cross-Coupling
Superior C–I oxidative addition reactivity
Sequential coupling strategy and biaryl library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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